
Methyl 4-amino-3-chloro-2,5-difluorobenzoate
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Overview
Description
Methyl 4-amino-3-chloro-2,5-difluorobenzoate is an organic compound with the molecular formula C8H6ClF2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and difluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-chloro-2,5-difluorobenzoate typically involves the esterification of 4-amino-3-chloro-2,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-chloro-2,5-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The amino group can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or alcohols, depending on the specific conditions.
Scientific Research Applications
Methyl 4-amino-3-chloro-2,5-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-chloro-2,5-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino, chloro, and difluoro groups allows the compound to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-chloro-4,5-difluorobenzoate
- Methyl 2-amino-4,5-difluorobenzoate
- Methyl 4-amino-3,5-difluorobenzoate
Uniqueness
Methyl 4-amino-3-chloro-2,5-difluorobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of amino, chloro, and difluoro groups on the benzene ring allows for unique reactivity and interaction profiles compared to other similar compounds.
Biological Activity
Methyl 4-amino-3-chloro-2,5-difluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Properties
This compound features a benzoate structure with an amino group and two fluorine atoms at the 2 and 5 positions, along with a chlorine atom at the 3 position. This specific arrangement influences its lipophilicity and biological interactions.
Property | Details |
---|---|
Molecular Formula | C₉H₈ClF₂N O₂ |
Molecular Weight | 221.62 g/mol |
CAS Number | 1162676-00-7 |
Functional Groups | Amino, Ester, Halogen |
The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The presence of the amino group allows for hydrogen bonding, enhancing its binding affinity to target proteins. Additionally, the fluorine atoms can modulate the compound's electronic properties, potentially increasing its potency as an inhibitor.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with specific receptors, altering their activity and influencing cellular signaling pathways.
Case Studies
-
Antiviral Activity:
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiviral properties. For instance, derivatives have shown potent inhibition against SARS-CoV proteases, suggesting potential applications in antiviral drug development . -
Cytotoxicity:
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The cytotoxic effects were assessed using MTT assays, revealing IC50 values in the micromolar range against various tumor cell lines . -
Antimicrobial Properties:
Preliminary antimicrobial assays have shown that this compound exhibits activity against several bacterial strains. Minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₉H₈ClF₂N O₂ | Unique fluorine positioning enhances reactivity |
Methyl 4-amino-2,3-difluorobenzoate | C₈H₇F₂NO | Different fluorine positioning affects reactivity |
Ethyl 4-amino-3,5-difluorobenzoate | C₉H₉F₂NO₂ | Ethyl group increases hydrophobicity |
Properties
Molecular Formula |
C8H6ClF2NO2 |
---|---|
Molecular Weight |
221.59 g/mol |
IUPAC Name |
methyl 4-amino-3-chloro-2,5-difluorobenzoate |
InChI |
InChI=1S/C8H6ClF2NO2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,12H2,1H3 |
InChI Key |
VHHZZNCQANEYOW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)Cl)N)F |
Origin of Product |
United States |
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